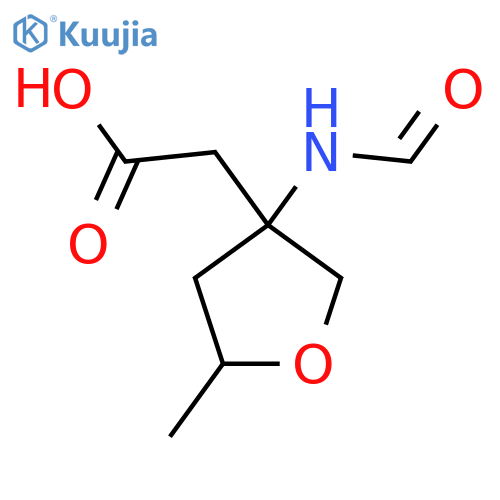Cas no 2142182-33-8 (2-(3-formamido-5-methyloxolan-3-yl)acetic acid)
2-(3-ホルムアミド-5-メチルオキソラン-3-イル)酢酸は、有機合成化学において重要な中間体として利用される化合物です。その特徴的な構造は、オキソラン環(テトラヒドロフラン環)にホルムアミド基と酢酸鎖が結合しており、高い反応性と多様な修飾可能性を有しています。特に、医薬品や機能性材料の合成において、骨格構築や官能基導入の際に有用なビルディングブロックとしての役割が期待されます。また、立体選択的な反応を可能にするキラル中心を有しており、不斉合成への応用も注目されています。安定性と溶解性のバランスが良く、実験操作性に優れている点も利点です。

2142182-33-8 structure
商品名:2-(3-formamido-5-methyloxolan-3-yl)acetic acid
2-(3-formamido-5-methyloxolan-3-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3-formamido-5-methyloxolan-3-yl)acetic acid
- EN300-1287683
- 2142182-33-8
-
- インチ: 1S/C8H13NO4/c1-6-2-8(4-13-6,9-5-10)3-7(11)12/h5-6H,2-4H2,1H3,(H,9,10)(H,11,12)
- InChIKey: NBRVZXUAQXGJPE-UHFFFAOYSA-N
- ほほえんだ: O1CC(CC(=O)O)(CC1C)NC=O
計算された属性
- せいみつぶんしりょう: 187.08445790g/mol
- どういたいしつりょう: 187.08445790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
2-(3-formamido-5-methyloxolan-3-yl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1287683-1.0g |
2-(3-formamido-5-methyloxolan-3-yl)acetic acid |
2142182-33-8 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1287683-250mg |
2-(3-formamido-5-methyloxolan-3-yl)acetic acid |
2142182-33-8 | 250mg |
$972.0 | 2023-10-01 | ||
| Enamine | EN300-1287683-500mg |
2-(3-formamido-5-methyloxolan-3-yl)acetic acid |
2142182-33-8 | 500mg |
$1014.0 | 2023-10-01 | ||
| Enamine | EN300-1287683-1000mg |
2-(3-formamido-5-methyloxolan-3-yl)acetic acid |
2142182-33-8 | 1000mg |
$1057.0 | 2023-10-01 | ||
| Enamine | EN300-1287683-50mg |
2-(3-formamido-5-methyloxolan-3-yl)acetic acid |
2142182-33-8 | 50mg |
$888.0 | 2023-10-01 | ||
| Enamine | EN300-1287683-2500mg |
2-(3-formamido-5-methyloxolan-3-yl)acetic acid |
2142182-33-8 | 2500mg |
$2071.0 | 2023-10-01 | ||
| Enamine | EN300-1287683-100mg |
2-(3-formamido-5-methyloxolan-3-yl)acetic acid |
2142182-33-8 | 100mg |
$930.0 | 2023-10-01 | ||
| Enamine | EN300-1287683-5000mg |
2-(3-formamido-5-methyloxolan-3-yl)acetic acid |
2142182-33-8 | 5000mg |
$3065.0 | 2023-10-01 | ||
| Enamine | EN300-1287683-10000mg |
2-(3-formamido-5-methyloxolan-3-yl)acetic acid |
2142182-33-8 | 10000mg |
$4545.0 | 2023-10-01 |
2-(3-formamido-5-methyloxolan-3-yl)acetic acid 関連文献
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
2142182-33-8 (2-(3-formamido-5-methyloxolan-3-yl)acetic acid) 関連製品
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
